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Compound of Interest

Compound Name: 4-Hydroxyphenylboronic acid

Cat. No.: B152561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylboronic acid
and its derivatives, focusing on their synthesis, biological activities, and applications in drug

discovery and development. The information presented herein is intended to serve as a

valuable resource for researchers actively engaged in medicinal chemistry and related fields.

Introduction
4-Hydroxyphenylboronic acid is a versatile building block in organic synthesis, primarily

utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

[1] Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable

hydroxyl group, makes it an attractive scaffold for the synthesis of a diverse range of

pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The

incorporation of the 4-hydroxyphenylboronic acid motif into molecules has been shown to

modulate their biological activity, offering a promising avenue for the development of novel

therapeutics. This guide will delve into specific applications of its derivatives as inhibitors of key

signaling pathways and as antibacterial agents.
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The following tables summarize the quantitative biological data for various derivatives of 4-
hydroxyphenylboronic acid, categorized by their therapeutic target.

Table 1: PDK1 Inhibitory Activity of 2-Anilino-4-aryl-8H-purine Derivatives

Compound Structure
PDK1 IC50
(nM)

Cell
Proliferation
IC50 (µM)

Reference

1

2-((4-

methoxyphenyl)a

mino)-4-(4-

hydroxyphenyl)-8

H-purine

50 1.2 [1]

2

2-((4-

chlorophenyl)ami

no)-4-(4-

hydroxyphenyl)-8

H-purine

30 0.8 [1]

3

2-((3,4-

dimethylphenyl)a

mino)-4-(4-

hydroxyphenyl)-8

H-purine

75 2.5 [1]

GSK2334470
(Reference

Compound)
~10 - [2]

Table 2: Hedgehog Signaling Inhibitory Activity of Estrone-Derived Analogs
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Compound Structure
Inhibition of SHH
Signaling at 5 µM
(%)

Reference

4
Estrone-derived

analog
70% [3]

5 C-3 deoxy analog of 4 80% [3]

Cyclopamine
(Reference

Compound)

Comparable to 4 and

5
[4]

Table 3: Antibacterial Activity of Benzoxaborole and Other Derivatives

Compound Target Organism MIC (µg/mL) Reference

AN11527

(Benzoxaborole)

Escherichia coli (TolC

mutant)
6.25 [5]

Benzosiloxaborole

Derivative 1

Staphylococcus

aureus (MSSA)
0.39 - 3.12 [6]

Benzosiloxaborole

Derivative 2

Staphylococcus

aureus (MRSA)
0.39 - 3.12 [6]

3-((4-

hydroxyphenyl)amino)

propanoic acid

hydrazone 14

Candida auris 0.5 - 64 [7]

3-((4-

hydroxyphenyl)amino)

propanoic acid

dihydrazide 6

Pseudomonas

aeruginosa AR-1114
32 [7]

3-((4-

hydroxyphenyl)amino)

propanoic acid

dihydrazide 6

Acinetobacter

baumannii AR-0273
32 [7]
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Experimental Protocols
This section provides detailed methodologies for the synthesis of key 4-
hydroxyphenylboronic acid derivatives.

General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of biaryl

compounds from aryl halides and arylboronic acids.[8]

Materials:

Aryl halide (1.0 mmol)

4-Hydroxyphenylboronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

Triphenylphosphine (PPh3) (0.08 mmol)

2M Aqueous sodium carbonate (Na2CO3) solution (2.0 mL)

n-Propanol (20 mL)

Ethyl acetate

Brine

Procedure:

To a round-bottom flask, add the aryl halide, 4-hydroxyphenylboronic acid, and n-

propanol.

Stir the mixture at room temperature until all solids are dissolved.

Add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).
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Upon completion, cool the reaction to room temperature and add water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.[8]

Synthesis of 2-Anilino-4-(4-hydroxyphenyl)-8H-purine
Derivatives (PDK1 Inhibitors)
Starting Materials:

2,4-Dichloro-8H-purine

Appropriate aniline derivative

4-Hydroxyphenylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3)

Solvent (e.g., Dioxane/water)

Step 1: Nucleophilic Aromatic Substitution

React 2,4-dichloro-8H-purine with the desired aniline derivative in the presence of a base to

selectively substitute the chlorine at the 2-position.

Step 2: Suzuki-Miyaura Coupling

Couple the resulting 2-anilino-4-chloro-8H-purine with 4-hydroxyphenylboronic acid using

a palladium catalyst and a base in a suitable solvent system.[9]
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Purify the final product by chromatography.

Synthesis of Estrone-Derived Hedgehog Signaling
Inhibitors
The synthesis of these complex molecules involves a multi-step process starting from estrone.

The 4-hydroxyphenyl group can be introduced via a Suzuki coupling at a suitable position on

the steroid scaffold.

General Procedure Outline:

Functionalize the estrone backbone to introduce a halide or triflate for subsequent coupling.

Perform a Suzuki-Miyaura coupling reaction with 4-hydroxyphenylboronic acid to

introduce the key aryl moiety.

Carry out further synthetic transformations to construct the final heterocyclic ring system.[3]

Synthesis of Benzoxaboroles
Benzoxaboroles can be synthesized through various methods. One common approach

involves the intramolecular cyclization of an ortho-substituted phenylboronic acid.

Example Protocol:

Start with a suitably substituted 2-bromophenol.

Protect the hydroxyl group.

Perform a metal-halogen exchange followed by reaction with a borate ester to install the

boronic acid functionality.

Deprotect the hydroxyl group.

Induce cyclization to form the benzoxaborole ring.

Mandatory Visualizations
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The following diagrams illustrate key signaling pathways and a general experimental workflow.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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